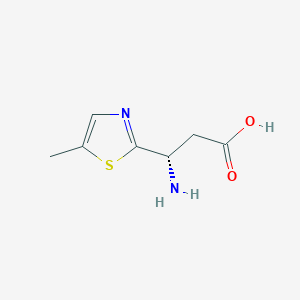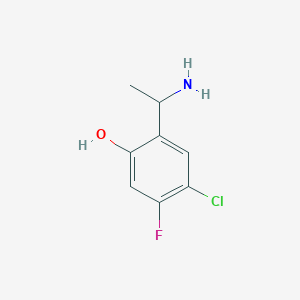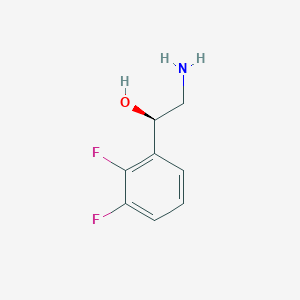
(1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two fluorine atoms substituted on the phenyl ring. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, often involving the use of ammonia or an amine source under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to modify the amino group or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which (1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in various biochemical pathways.
類似化合物との比較
Similar Compounds
- (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, (1R)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity, binding affinity, and overall stability, making it a valuable compound for targeted research and applications.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
(1R)-2-amino-1-(2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChIキー |
XSZADYCLMNJKRO-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](CN)O |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
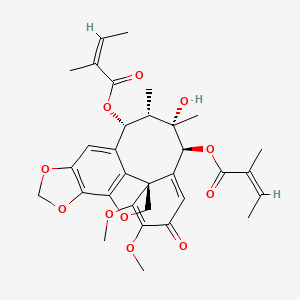
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
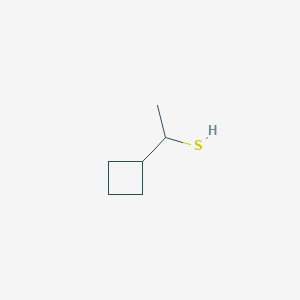
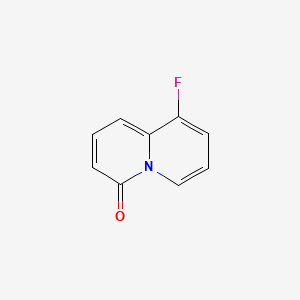
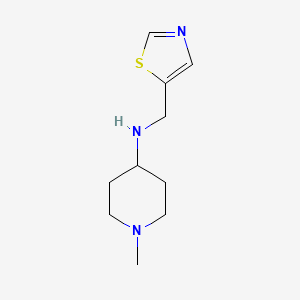
amine](/img/structure/B13309806.png)
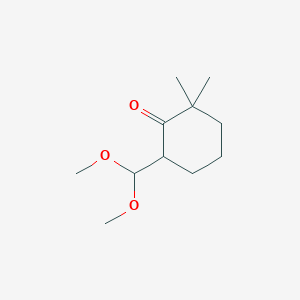



![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)
